molecular formula C19H23N5O3S2 B2913835 1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide CAS No. 1208767-03-6

1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2913835
CAS No.: 1208767-03-6
M. Wt: 433.55
InChI Key: AFCZSTZHWIZKJD-UHFFFAOYSA-N
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Description

The compound "1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide" is a structurally complex molecule featuring a benzothiazole core linked to a pyrazole ring, a methanesulfonyl group, and a piperidine-carboxamide moiety. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on structural variations, pharmacological implications, and synthetic considerations.

Properties

IUPAC Name

N-[5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c1-12-4-5-15-16(10-12)28-19(20-15)24-17(11-13(2)22-24)21-18(25)14-6-8-23(9-7-14)29(3,26)27/h4-5,10-11,14H,6-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZSTZHWIZKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the pyrazole ring, and the benzothiazole moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

    Formation of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Formation of the Benzothiazole Moiety: This step typically involves the condensation of a 2-aminothiophenol with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes using readily available starting materials, minimizing the use of hazardous reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 6-methyl benzothiazole distinguishes it from analogs like CID 490032-55-8, which has a sulfonyl group at the same position . Methyl groups typically enhance lipophilicity, whereas sulfonyl groups improve solubility.
  • The pyrazole’s 3-methyl substitution in the target contrasts with the 3-carbamoyl group in 1005631-27-5, which may influence hydrogen-bonding interactions .
  • Unlike benzenesulfonamide derivatives (e.g., 926246-60-8), the target’s piperidine-carboxamide and methanesulfonyl groups could enhance metabolic stability .

Pharmacological and Physicochemical Properties

Hypothesized Bioactivity

  • Benzothiazole derivatives: Known for antitumor activity (e.g., via topoisomerase inhibition) and kinase modulation .
  • Sulfonamide-piperidine hybrids : Often associated with CNS permeability and protease inhibition .

Physicochemical Implications

  • Solubility : Methanesulfonyl and carboxamide groups may counterbalance lipophilicity, enhancing aqueous solubility relative to purely aromatic analogs .

Biological Activity

1-Methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide is a complex organic compound that integrates various functional groups, including a benzothiazole moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure features:

  • A methanesulfonyl group.
  • A benzothiazole ring.
  • A pyrazole component.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing cellular signaling and function.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through interference with cell cycle regulation.

A study highlighted that pyrazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Antibacterial and Antifungal Properties

Similar compounds have shown promising antibacterial and antifungal activities. The presence of the benzothiazole moiety is often linked to enhanced antimicrobial efficacy. For instance, benzothiazole derivatives have been reported to exhibit broad-spectrum antibacterial activity against various pathogens .

Anti-inflammatory Effects

Compounds containing pyrazole rings are known for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds similar to this compound:

Compound NameStructureBiological ActivityMIC (μg/mL)
Compound ABenzothiazole derivativeAnticancer, Antibacterial250
Compound BPyrazole derivativeAnti-inflammatory100
Compound CBenzothiazole + PyrazoleAntifungal, Antimicrobial150

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole and benzothiazole derivatives:

  • Anticancer Study : A recent investigation demonstrated that a related pyrazole derivative significantly inhibited the growth of various cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Study : Another study found that benzothiazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria, highlighting their potential use in treating infections .
  • Inflammation Model : In vivo studies showed that certain pyrazole compounds reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-methanesulfonyl-N-[3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]piperidine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Formation of the pyrazole core using substituted phenyl precursors (e.g., 1,5-diarylpyrazole templates), as seen in analogous pyrazole derivatives .
  • Protection/deprotection strategies : Use of protective groups (e.g., tert-butyloxycarbonyl) for amine functionalities during piperidine carboxamide synthesis, followed by acidic or basic deprotection .
  • Final coupling : Methanesulfonyl groups are introduced via sulfonylation reactions under anhydrous conditions (e.g., DMF or THF with triethylamine as a base) .
    • Key Data : Typical yields for similar compounds range from 40–65% after purification via column chromatography .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups on benzothiazole and pyrazole rings) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% theoretical values .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., overlapping NMR signals) can be addressed via:

  • 2D NMR techniques : COSY and HSQC to assign proton-proton and proton-carbon correlations, particularly for crowded regions like the piperidine ring .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, as demonstrated for related pyrazole-carboxamide derivatives .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., O-1302 analogs) to validate substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological targets?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the benzothiazole (e.g., 6-methyl vs. 6-fluoro) or pyrazole (e.g., 3-methyl vs. 3-ethyl) groups to assess impact on target binding .
  • Functional group replacement : Substitute methanesulfonyl with acetyl or trifluoromethanesulfonyl to evaluate solubility and potency .
  • In silico docking : Use molecular docking tools (e.g., AutoDock Vina) to predict interactions with receptors like kinase domains or GPCRs, guided by crystallographic data from related compounds .

Q. What experimental approaches optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability and reduce purification steps .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings involving the benzothiazole ring .
  • Temperature control : Gradual heating (e.g., 60–80°C) for sulfonylation steps to minimize side reactions .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

  • Methodological Answer :

  • Standardized protocols : Strict control of reaction time, temperature, and reagent stoichiometry .
  • Analytical QC : Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to monitor purity ≥98% .
  • Stability studies : Assess hygroscopicity and thermal degradation via TGA/DSC to define storage conditions (e.g., desiccated at −20°C) .

Q. What methodologies validate the compound’s purity for in vitro assays?

  • Methodological Answer :

  • Chromatographic methods : Reverse-phase HPLC (UV detection at 254 nm) with a retention time ±0.2 min of the reference standard .
  • Residual solvent analysis : GC-MS to ensure compliance with ICH guidelines (e.g., DMSO <500 ppm) .
  • Biological controls : Include positive/negative controls in enzyme inhibition assays to rule out solvent interference .

Advanced Physicochemical Characterization

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use 10% DMSO in saline or cyclodextrin-based formulations to enhance solubility without toxicity .
  • pH adjustment : Prepare stock solutions at pH 6.8 (phosphate buffer) to match physiological conditions .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve bioavailability .

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